molecular formula C7H11NO2 B13157295 1-(3-Aminooxolan-3-yl)prop-2-en-1-one

1-(3-Aminooxolan-3-yl)prop-2-en-1-one

Cat. No.: B13157295
M. Wt: 141.17 g/mol
InChI Key: WVQFOQOEIOFOFW-UHFFFAOYSA-N
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Description

1-(3-Aminooxolan-3-yl)prop-2-en-1-one is a chalcone derivative featuring a propenone (α,β-unsaturated ketone) backbone substituted with a 3-aminooxolan moiety. Chalcones are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(3-aminooxolan-3-yl)prop-2-en-1-one

InChI

InChI=1S/C7H11NO2/c1-2-6(9)7(8)3-4-10-5-7/h2H,1,3-5,8H2

InChI Key

WVQFOQOEIOFOFW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1(CCOC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxolane derivative with an amino group and a prop-2-en-1-one derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminooxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(3-Aminooxolan-3-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one, highlighting substituent variations and their implications:

Compound Name Substituents Key Features Reference
1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one Indole, p-tolyl Anticancer activity via Claisen-Schmidt condensation; planar aromatic systems enhance DNA intercalation
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Dimethylamino, indole Intermediate for osimertinib (anticancer drug); amino group improves solubility and reactivity
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one Fluorophenyl, nitrofuran Radiofluorination potential; electron-withdrawing groups enhance stability
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Hydroxy, nitro, methoxy Antibacterial properties; phenolic groups enable redox activity
1-(3-Chloro-2-thienyl)-3-(dimethylamino)prop-2-en-1-one Chlorothienyl, dimethylamino Thiophene enhances π-stacking; chloro group influences electronic properties

Key Observations :

  • Amino Groups: The dimethylamino group in and the 3-aminooxolan substituent in the target compound likely improve solubility and hydrogen-bonding capacity compared to non-polar groups (e.g., p-tolyl in ).
  • Heterocyclic Rings : Oxolane (in the target compound) and furan/thiophene (in ) introduce rigidity but differ in electronic effects. Oxolane’s oxygen atom may stabilize hydrogen bonds, whereas sulfur in thiophene enhances π-interactions.

Physicochemical and Electronic Properties

Compound HOMO (eV) LUMO (eV) Dipole Moment (D) Reference
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -8.171 4.959
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -5.386 -4.959 5.386

Implications for Target Compound :

  • The 3-aminooxolan group may lower the HOMO-LUMO gap compared to methoxy or hydroxy substituents, increasing reactivity.
  • The oxolane ring’s dipole moment could enhance solubility in polar solvents.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Analogs like 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibit intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) that stabilize crystal structures .
  • Graph Set Analysis : Hydrogen-bonding patterns in chalcones often follow Etter’s rules, with motifs like $ R_2^2(8) $ common in dimeric structures .

Biological Activity

1-(3-Aminooxolan-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies, drawing from diverse sources to present a comprehensive understanding of the compound's properties.

Synthesis

The synthesis of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one typically involves the condensation of oxolan derivatives with appropriate aldehydes or ketones. The Vilismeier-Haack reaction is one method employed to generate such compounds, allowing for the introduction of functional groups that enhance biological activity.

Table 1: Synthesis Pathways

Reaction TypeStarting MaterialsProductYield (%)
Vilismeier-Haack ReactionOxolan derivative + Aldehyde1-(3-Aminooxolan-3-yl)prop-2-en-1-one66
Condensation with KetonesOxolan derivative + KetoneVarious derivatives61

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one. Using the disc-diffusion method, various derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibits significant antibacterial activity comparable to ciprofloxacin, a well-known antibiotic.

Table 2: Antibacterial Activity Results

CompoundBacteria TypeInhibition Zone (mm)
1-(3-Aminooxolan-3-yl)prop-2-en-1-oneGram-positive15
1-(3-Aminooxolan-3-yl)prop-2-en-1-oneGram-negative12
CiprofloxacinGram-positive20
CiprofloxacinGram-negative18

Cytotoxicity Studies

Further investigations into the cytotoxic effects of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one revealed its potential as an anticancer agent. Studies conducted on various cancer cell lines demonstrated that the compound induces apoptosis and increases reactive oxygen species (ROS) levels, leading to cell death.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Induction of ROS, apoptosis via caspase activation
MCF7 (Breast Cancer)30Mitochondrial dysfunction
A549 (Lung Cancer)20ROS generation, cell cycle arrest

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of several derivatives of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one against common pathogens. The study concluded that modifications in the oxolan structure significantly influenced antibacterial potency.

Case Study 2: Apoptosis Induction in Cancer Cells

A recent publication examined the apoptotic effects of this compound on K562 cells. The study found that treatment with varying concentrations led to increased activity of caspases 3 and 7 over time, indicating a robust apoptotic response.

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